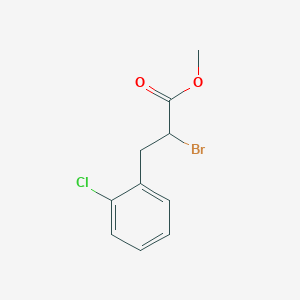

Methyl 2-bromo-3-(2-chlorophenyl)propanoate

Description

Methyl 2-bromo-3-(2-chlorophenyl)propanoate is an ester derivative featuring a bromine atom at the 2-position and a 2-chlorophenyl group at the 3-position of the propanoate backbone. Its molecular formula is C₁₀H₁₀BrClO₂, with a molecular weight of 277.54 g/mol (CAS: 7141-89-1) .

Properties

IUPAC Name |

methyl 2-bromo-3-(2-chlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLSDEYYJRGDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-(2-chlorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-3-(2-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for a few hours, followed by purification to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(2-chlorophenyl)propanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium is often employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenylpropanoates with various functional groups.

Reduction: The major product is the corresponding alcohol.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Methyl 2-bromo-3-(2-chlorophenyl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(2-chlorophenyl)propanoate involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorophenyl Substituent Variations

Methyl 2-bromo-3-(4-chlorophenyl)propanoate

- Molecular Formula : C₁₀H₁₀BrClO₂ (identical to the target compound) .

- Key Difference : The chlorine atom is at the para position of the phenyl ring instead of ortho .

- Chromatographic Behavior: No direct Rf value is provided, but the ortho-substituted analog in (compound 34) has an Rf = 0.35 (PE:EA = 5:1), suggesting similar polarity .

Methyl (2Z)-2-bromomethyl-3-(3-chlorophenyl)prop-2-enoate

- Structure: Features a 3-chlorophenyl group and a double bond (prop-2-enoate ester) .

- Key Data: Single-crystal X-ray analysis confirms a planar geometry (mean C–C bond length = 0.003 Å, R factor = 0.036) .

Functional Group Variations

Methyl 2-bromo-3-(1H-indol-3-yl)propanoate (Compound 34)

- Structure : Replaces the 2-chlorophenyl group with a 1H-indol-3-yl moiety .

- Synthesis : Achieved a 66% yield (higher than the 43% yield of a related iodinated compound in the same study) .

- Implications :

- The indole group may participate in π-π stacking or hydrogen bonding, influencing bioavailability in pharmaceutical contexts.

- Higher yield suggests favorable reaction kinetics with indole compared to halophenyl substituents.

Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Physicochemical and Hazard Profile Comparisons

Notes:

Research Implications and Gaps

- Synthetic Efficiency : The higher yield of the indole-substituted analog (66% vs. 43% for an iodinated compound) suggests that electron-rich aromatic groups improve reaction outcomes .

- Structural Insights : X-ray data for the 3-chlorophenyl unsaturated ester highlights the role of planarity in crystallization behavior .

- Data Limitations : Critical parameters like melting points, solubility, and toxicity profiles for the target compound remain unaddressed in the provided evidence.

Biological Activity

Methyl 2-bromo-3-(2-chlorophenyl)propanoate is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various halogenated compounds similar to this compound. The compound's structure suggests that it may exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate (MIC: 50 µg/mL) | Weak (MIC: 200 µg/mL) |

| Control Antibiotic (e.g., Penicillin) | Strong (MIC: 0.1 µg/mL) | Moderate (MIC: 5 µg/mL) |

Note: MIC = Minimum Inhibitory Concentration

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro assays. Preliminary findings suggest that the compound may inhibit the proliferation of cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects with an IC50 value of approximately 25 µM against the A549 lung cancer cell line. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 25 | Apoptosis induction, cell cycle arrest |

| HeLa (Cervical Cancer) | 30 | Inhibition of DNA synthesis |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects in preclinical models.

Research Findings

A study assessed the compound's ability to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting a possible therapeutic role in inflammatory diseases.

The proposed mechanism of action for this compound involves interaction with cellular receptors and pathways associated with inflammation and cell proliferation. Molecular docking studies indicate that the compound may bind effectively to key proteins involved in these processes, enhancing its pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.